4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-8-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-5-2-3-7-6(4-5)8-9(16-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
CHNFWTVVBLDWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of a chlorinated benzofuran derivative with a suitable amine can lead to the formation of the desired pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of microwave-assisted synthesis, which has been shown to be effective in reducing reaction times and improving product yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methyl groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies indicate that 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may inhibit specific enzymes involved in cellular proliferation. This suggests potential applications in treating various proliferative disorders such as cancer. The compound's ability to modulate signaling pathways makes it a candidate for further investigation in anticancer drug development.
2. Central Nervous System Modulation
Research has indicated that derivatives of this compound may exhibit antidepressant properties. Interaction studies focusing on its binding affinity to neurotransmitter receptors are essential for understanding its potential as a central nervous system modulator .
Synthesis and Derivatives
The synthesis of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step synthetic routes. Common methods employed include:
- Cyclization Reactions : To form the fused ring structure.
- Substitution Reactions : To introduce functional groups that enhance biological activity.
Derivatives of this compound are being synthesized to explore their pharmacological profiles and improve efficacy against targeted biological pathways.
Various studies have employed techniques such as:
- In Vitro Binding Assays : To determine the interaction of the compound with specific biological targets.
- Cell Proliferation Assays : To evaluate its effects on cancer cell lines.
These studies are crucial for assessing the therapeutic potential and safety profile of the compound .
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. It has been shown to bind to certain proteins, leading to the modulation of cellular pathways involved in cell growth and apoptosis. For example, it can inhibit the activity of certain enzymes, leading to the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The benzofuropyrimidine core distinguishes the target compound from other pyrimidine derivatives. Comparisons include:
Key Observations :
- Fused vs.
- Tetrahydro Modification : The tetrahydro ring in the target compound likely improves solubility over fully aromatic analogs (e.g., PP2 in ).
Substituent Effects
- Chloro Groups : Present in the target compound (4-Cl) and PP2 (4-Cl-phenyl). Chlorine enhances electrophilicity and binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Methyl Groups : The 8-Me group in the target compound increases lipophilicity, similar to the t-Bu group in PP2, which enhances metabolic stability .
- Amino Groups: The 2-NH2 moiety is conserved across most analogs, critical for hydrogen bonding (e.g., PI3K inhibition in PQR514 ).
Physicochemical Properties
Biological Activity
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused benzofuran and pyrimidine ring system, which may contribute to its diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- IUPAC Name : 4-chloro-6,7,8,9-tetrahydro-benzofuro[3,2-d]pyrimidin-2-amine
- Canonical SMILES : C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl
The biological activity of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is largely attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active sites and disrupting cellular processes such as:
- Inhibition of DNA replication
- Disruption of protein synthesis
These mechanisms suggest potential applications in cancer therapy and other diseases where such processes are dysregulated.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:
| Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|
| A549 (lung cancer) | Inhibition of cell migration | 10 |
| MCF7 (breast cancer) | Induction of apoptosis | 5 |
| HeLa (cervical cancer) | Decreased proliferation | 15 |
These findings indicate that 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may possess anticancer properties.
Structure-Activity Relationship (SAR)
Studies on related compounds have elucidated the importance of structural features in determining biological activity. For example:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Compound A | Presence of methoxy group | Enhanced enzyme inhibition |
| Compound B | Absence of chlorine atom | Reduced cytotoxicity |
This comparative analysis underscores the significance of specific substituents in modulating the pharmacological effects of similar compounds.
Case Studies
- Anticancer Activity : A study explored the effects of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine on A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability and migration after treatment with the compound.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings indicated that it effectively inhibited p21-activated kinase 4 (PAK4), which plays a crucial role in tumor cell migration and invasion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
